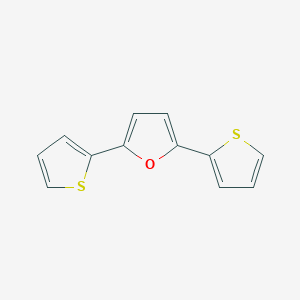![molecular formula C5H12ClNO B189250 [(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride CAS No. 128121-04-0](/img/structure/B189250.png)
[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride, commonly known as Coenzyme Q10, is a naturally occurring molecule found in the human body. It is essential for the production of energy in cells and has been the subject of extensive scientific research due to its potential therapeutic benefits.
Wirkmechanismus
Coenzyme Q10 plays a crucial role in the production of energy in cells. It is a component of the electron transport chain, which is responsible for generating ATP, the energy currency of cells. Coenzyme Q10 also acts as an antioxidant, protecting cells from damage caused by free radicals.
Biochemical and Physiological Effects:
Coenzyme Q10 has been shown to have a wide range of biochemical and physiological effects. It can improve cardiovascular health by reducing blood pressure, improving endothelial function, and reducing the risk of heart failure. It can also reduce inflammation, which is a factor in many chronic diseases. Coenzyme Q10 has also been shown to enhance exercise performance by improving energy production in cells.
Vorteile Und Einschränkungen Für Laborexperimente
Coenzyme Q10 has several advantages for lab experiments. It is readily available and can be synthesized in the laboratory using various methods. It is also relatively stable and can be stored for long periods. However, Coenzyme Q10 has some limitations for lab experiments. It is a complex molecule, and its synthesis can be challenging. It is also expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
Coenzyme Q10 has several potential future directions for research. It is being investigated for its potential to treat neurodegenerative diseases such as Parkinson's and Alzheimer's. It is also being studied for its potential to improve mitochondrial function, which is a factor in many age-related diseases. Coenzyme Q10 is also being investigated for its potential to enhance exercise performance in athletes and improve recovery in patients with chronic fatigue syndrome.
Conclusion:
Coenzyme Q10 is a naturally occurring molecule that plays a crucial role in the production of energy in cells. It has been the subject of extensive scientific research due to its potential therapeutic benefits. Coenzyme Q10 has several advantages for lab experiments, but it also has some limitations. The molecule has several potential future directions for research, including its potential to treat neurodegenerative diseases, improve mitochondrial function, and enhance exercise performance.
Synthesemethoden
Coenzyme Q10 is synthesized in the human body, but it can also be obtained from dietary sources such as meat and fish. It can also be synthesized in the laboratory using various methods, including the fermentation of yeast or bacteria. The most common method involves the extraction of Coenzyme Q10 from tobacco leaves, which are rich in the molecule.
Wissenschaftliche Forschungsanwendungen
Coenzyme Q10 has been the subject of extensive scientific research due to its potential therapeutic benefits. It has been studied for its antioxidant properties, which can protect cells from damage caused by free radicals. It has also been investigated for its potential to improve cardiovascular health, reduce inflammation, and enhance exercise performance.
Eigenschaften
CAS-Nummer |
128121-04-0 |
|---|---|
Molekularformel |
C5H12ClNO |
Molekulargewicht |
137.61 g/mol |
IUPAC-Name |
[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(4-7)2-3-6;/h2,7H,3-4,6H2,1H3;1H/b5-2+; |
InChI-Schlüssel |
WAPFRSYUXWEBQV-DPZBITMOSA-N |
Isomerische SMILES |
C/C(=C\C[NH3+])/CO.[Cl-] |
SMILES |
CC(=CC[NH3+])CO.[Cl-] |
Kanonische SMILES |
CC(=CC[NH3+])CO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



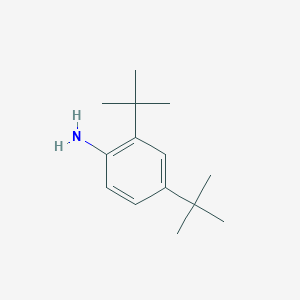
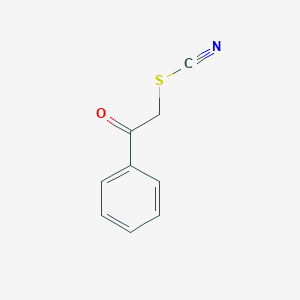


![[4-(4-Bromophenyl)phenyl] benzenesulfonate](/img/structure/B189172.png)
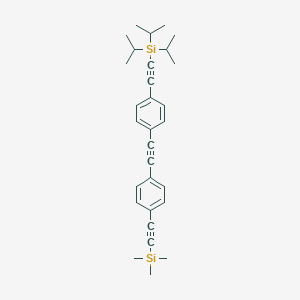
![4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione](/img/structure/B189175.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide](/img/structure/B189177.png)
![2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B189179.png)

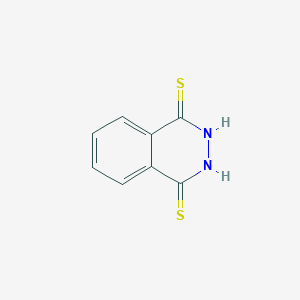
![2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B189188.png)
